Proglycosyn

Hepatic glycogen synthesis Gluconeogenesis Diabetes research

Proglycosyn (LY177507) is the definitive phenacylimidazolium for hepatic glycogen metabolism research. Unlike 5-iodotubercidin, it stimulates glycogen synthesis without elevating cAMP and uniquely suppresses gluconeogenic glucose output. Validated in streptozotocin-diabetic hepatocytes where insulin-dependent pathways fail, it maintains full glycogenic efficacy. Its glucuronidated metabolite inactivates phosphorylase a at 0.25 µmol/g protein. For cAMP-neutral glycogen stimulation and exclusive indirect pathway augmentation, this is the essential tool compound.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 103793-22-2
Cat. No. B1679173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProglycosyn
CAS103793-22-2
Synonyms1-methyl-3 (2-oxo-2-(3-methoxyphenyl)ethyl)-1H-imidazolium bromide
1-methyl-3-(2-oxo-2-(3-methoxyphenyl)ethyl)-1H-imidazolium
1H-Imidazolium, 1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-methyl-, bromide
LY 177507
LY-177507
LY177507
proglycosyn
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESC[N+]1=CN(C=C1)CC(=O)C2=CC(=CC=C2)OC.[Br-]
InChIInChI=1S/C13H15N2O2.BrH/c1-14-6-7-15(10-14)9-13(16)11-4-3-5-12(8-11)17-2;/h3-8,10H,9H2,1-2H3;1H/q+1;/p-1
InChIKeyLDFPYRMYXCBYSZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Proglycosyn (CAS 103793-22-2) — Phenacylimidazolium Glycogen Synthesis Promoter for Diabetes Research


Proglycosyn (LY177507, CAS 103793-22-2) is a phenacylimidazolium compound first described by Harris et al. in 1989 [1]. The name itself abbreviates "promotes glycogen synthesis," reflecting its primary pharmacological action: stimulating hepatic glycogen deposition via inactivation of glycogen phosphorylase a and activation of glycogen synthase a [1]. This compound was developed by Eli Lilly as an experimental hypoglycemic agent targeting non-insulin-dependent diabetes mellitus and remains a specialized tool compound for investigating hepatic glucose metabolism pathways [1].

Proglycosyn Procurement Rationale: Why In-Class Substitution Risks Experimental Inconsistency


Although Proglycosyn shares glycogenic properties with other compounds such as 5-iodotubercidin and resorcinol, direct comparative studies reveal that these agents operate via distinct mechanisms and exhibit divergent metabolic profiles [1]. Proglycosyn does not elevate cAMP levels and uniquely suppresses gluconeogenic glucose output, whereas 5-iodotubercidin stimulates gluconeogenesis and increases cAMP [1]. Furthermore, Proglycosyn's glycogenic effect in vivo is mediated exclusively through augmentation of the indirect (gluconeogenic) pathway, a mechanistic signature not generalizable to other glycogen phosphorylase inhibitors [2]. Substituting Proglycosyn with a structural analog without these validated mechanistic distinctions would introduce uncharacterized variables into experimental models of hepatic glycogen metabolism.

Proglycosyn Differentiation Evidence: Quantitative Performance vs. Comparators


Proglycosyn vs. 5-Iodotubercidin: Superior Glycogenic Stimulation in Amino Acid-Free Conditions

In a direct head-to-head comparison using hepatocytes from fasted rats, Proglycosyn demonstrated superior stimulation of glycogenesis compared to 5-iodotubercidin when amino acids were absent from the incubation medium [1]. The two compounds also exhibited distinct mechanistic divergence: Proglycosyn did not elevate cAMP levels, whereas 5-iodotubercidin increased cAMP [1]. Additionally, Proglycosyn depressed glucose production from gluconeogenic substrates, while 5-iodotubercidin stimulated this process [1].

Hepatic glycogen synthesis Gluconeogenesis Diabetes research

Proglycosyn vs. Resorcinol: 8-Fold Higher Intracellular Potency for Phosphorylase a Inactivation

In a comparative study of phosphorylase a inactivation, the glucuronidated metabolite of Proglycosyn was approximately 8-fold more potent intracellularly than resorcinylglucuronide [1]. Half-maximal inactivation of phosphorylase a was observed at an intracellular concentration of 0.25 μmol/g protein for proglycosyn-glucuronide, compared to 2 μmol/g protein for resorcinylglucuronide [1]. Furthermore, proglycosyn-glucuronide inhibited phosphorylase kinase with a Ki of 0.75 mM, whereas resorcinylglucuronide exhibited a Ki of 4 mM [1].

Phosphorylase kinase inhibition Glucuronidation Glycogen metabolism

Proglycosyn In Vivo: Twofold Increase in Net Hepatic Glycogen Synthesis via Exclusive Indirect Pathway Augmentation

In conscious catheterized rats receiving intraduodenal [1-13C]glucose infusion, Proglycosyn treatment increased net hepatic glycogen synthetic rates twofold compared to saline-treated controls [1]. The percentage of glycogen synthesized via the direct pathway (glucose → glucose-6-phosphate → glycogen) decreased from 59±5% in controls to 39±2% in Proglycosyn-treated rats (P<0.05) [1]. Net flux via the indirect (gluconeogenic) pathway increased from 0.17±0.03 to 0.46±0.06 μmol/g liver/min (P<0.05), while direct pathway flux remained statistically unchanged (0.24±0.04 vs. 0.30±0.04 μmol/g liver/min, P=NS) [1].

In vivo glycogen synthesis Gluconeogenic flux Isotopic tracer

Proglycosyn in Diabetic Hepatocytes: Preserved Glycogenic Response Despite Streptozotocin-Induced Diabetes

In hepatocytes isolated from fasted streptozotocin diabetic rats, glycogen synthesis rates in response to Proglycosyn plus glutamine were similar to those observed in cells from fasted control rats [1]. Proglycosyn markedly depressed glycogenolysis in these diabetic hepatocytes and stimulated glycogen synthesis from lactate and dihydroxyacetone [1]. Maximal rates of glycogen deposition attained in the presence of glutamine and Proglycosyn were approximately 80 μmol/h/g liver (glucose + lactate) and 110 μmol/h/g liver (glucose + dihydroxyacetone) in normal hepatocytes [1].

Streptozotocin diabetes Glycogen synthesis Diabetic hepatocyte model

Proglycosyn Application Scenarios for Hepatic Glycogen Metabolism Research


In Vivo Isotopic Tracing of Hepatic Glycogen Synthetic Pathways

Employ Proglycosyn in conscious rodent models with 13C-labeled glucose infusion to selectively augment the indirect (gluconeogenic) pathway of hepatic glycogen synthesis [1]. As demonstrated by Cline et al., Proglycosyn increases net hepatic glycogen synthetic rates twofold, with the augmentation occurring exclusively via the indirect pathway (0.17 → 0.46 μmol/g liver/min) while direct pathway flux remains unchanged [1]. This application is particularly suited for studies investigating the contribution of gluconeogenic carbon flux to hepatic glycogen stores under various metabolic conditions.

Streptozotocin Diabetic Hepatocyte Models for Glycogen Synthesis Studies

Utilize Proglycosyn as a glycogenic stimulus in isolated hepatocytes from streptozotocin-induced diabetic rats, where insulin-dependent glycogenic responses are typically impaired [1]. Proglycosyn maintains full glycogenic efficacy in this diabetic model, achieving glycogen deposition rates of 80–110 μmol/h/g liver depending on substrate conditions, and effectively depresses glycogenolysis [1]. This scenario is optimal for dissecting insulin-independent mechanisms of glycogen synthesis regulation in diabetic pathophysiology.

Phosphorylase Kinase Inhibition and Glucuronidated Metabolite Studies

Deploy Proglycosyn in hepatocyte studies investigating phosphorylase kinase inhibition by glucuronidated metabolites [1]. The proglycosyn-glucuronide metabolite achieves half-maximal phosphorylase a inactivation at 0.25 μmol/g protein intracellularly and inhibits phosphorylase kinase with a Ki of 0.75 mM [1]. This application is valuable for research examining the role of intracellular glucuronidation in pharmacological modulation of glycogen metabolism, particularly where resorcinol-based studies (EC50 2 μmol/g protein) lack sufficient potency.

cAMP-Independent Glycogenic Stimulation in Amino Acid-Free Experimental Systems

Apply Proglycosyn as a glycogenic agent in hepatocyte experiments conducted in the absence of amino acids, where Proglycosyn demonstrates superior glycogenic stimulation compared to 5-iodotubercidin without elevating cAMP levels [1]. This scenario is appropriate for studies requiring cAMP-neutral glycogenic stimulation to avoid confounding effects on PKA signaling pathways or gluconeogenic gene expression [1]. Proglycosyn also uniquely depresses glucose output from gluconeogenic substrates, unlike 5-iodotubercidin which stimulates this process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proglycosyn

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.